3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group at the third position and a phenoxyethyl group at the first position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole typically involves the reaction of 3-nitropyrazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, the pyrazole ring can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-Amino-1-(2-phenoxyethyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxyethyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole: Characterized by the presence of a nitro group and a phenoxyethyl group.
3-Nitro-1-(2-phenoxyethyl)-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
3-Nitro-1-(2-phenoxyethyl)-1H-quinoline: Similar structure but with a quinoline ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its nitro group can participate in redox reactions, while the phenoxyethyl group can enhance its interaction with hydrophobic environments, providing a unique profile compared to similar compounds.
Properties
IUPAC Name |
3-nitro-1-(2-phenoxyethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)11-6-7-13(12-11)8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMZCCQUFINNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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